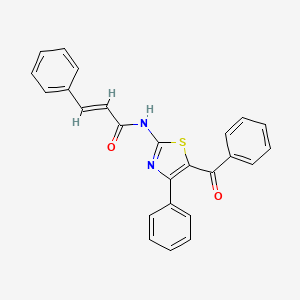

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c28-21(17-16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(30-25)23(29)20-14-8-3-9-15-20/h1-17H,(H,26,27,28)/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGZENBQZQQTLM-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide typically involves the condensation of appropriate thiazole derivatives with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cinnamamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring or cinnamamide moiety .

Scientific Research Applications

Anticancer Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide has been evaluated for its anti-proliferative effects against various cancer cell lines. Research indicates that derivatives of this compound exhibit potent anti-tumor properties, making them candidates for cancer treatment.

Case Study: Synthesis and Evaluation

A study synthesized a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, including this compound, and assessed their anti-proliferative activities using the MTT assay. Notably, one derivative demonstrated an IC50 value of 0.035 μM against Jurkat cells, indicating strong anti-cancer potential without significant toxicity to non-cancerous cells .

| Compound Name | Cell Line Tested | IC50 Value (μM) | Toxicity |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Low |

| Other Derivatives | K562, Bel7402, A549 | Varies | Low |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural features contribute to its effectiveness against various bacterial strains.

Research Findings

In vitro studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.27 µM |

| Escherichia coli | 1.43 µM |

| Klebsiella pneumoniae | 2.60 µM |

Drug Discovery and Development

This compound is being explored as a lead compound in the development of new therapeutics, particularly for cancer and infectious diseases.

Innovative Mechanisms

Recent studies have focused on developing dual-action inhibitors targeting multiple pathways in pathogens such as HIV. The compound's ability to inhibit reverse transcriptase functions presents a novel approach in antiretroviral therapy .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Thiazole-Based Cinnamamides

Key structural analogs differ in substituents at the 4- or 5-positions of the thiazole ring, significantly altering physicochemical and biological properties:

Key Observations :

Comparison with Non-Thiazole Cinnamamides

Cinnamamide derivatives with non-thiazole cores exhibit distinct activities:

Key Observations :

- Thiazole vs. Benzamide/Sulfonamide Cores : Thiazole derivatives (e.g., target compound) may exhibit stronger protease inhibition due to heterocyclic rigidity, while sulfonamide-thioethers favor antimicrobial activity .

- Substituent Position : Chlorine at the 4-position (as in N-(4-chlorophenyl)cinnamamide) enhances antioxidant effects, whereas 1-naphthyl groups in thioether derivatives improve antibacterial potency .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the class of cinnamamide derivatives, characterized by a thiazole ring and a benzoyl moiety. The synthesis typically involves the condensation of thiazole derivatives with cinnamic acid or its derivatives under acidic conditions. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various N-(4-phenylthiazol-2-yl)cinnamamide derivatives reported that certain derivatives exhibited potent anti-proliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia), Bel7402 (hepatocellular carcinoma), A549 (lung cancer), and Jurkat (T-cell leukemia) cells. Notably, one derivative demonstrated an IC50 value of 0.035 µM against Jurkat cells, indicating strong cytotoxicity without significant toxicity in non-cancerous cells .

Table 1: Anticancer Activity of Cinnamamide Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity in Non-Cancerous Cells |

|---|---|---|---|

| 8f | Jurkat | 0.035 | Low |

| 8g | A549 | 0.150 | Moderate |

| 8h | Bel7402 | 0.200 | Low |

| 8i | K562 | 0.250 | Low |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives containing this structure exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. In one study, compounds were evaluated for their minimum inhibitory concentration (MIC) against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that these compounds could inhibit biofilm formation and showed potential as antimicrobial therapeutic agents .

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|---|

| 4a | Staphylococcus aureus | 15 | Yes |

| 4b | Escherichia coli | 20 | No |

| 4c | Candida albicans | 25 | Yes |

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays, including DPPH and ABTS radical scavenging assays. These studies indicate that certain derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The antioxidant activity is often linked to the compound's ability to enhance the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which plays a pivotal role in cellular defense mechanisms against oxidative stress .

Table 3: Antioxidant Activity of Cinnamamide Derivatives

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 1g | 310.50 ± 0.73 | 574.41 ± 1.34 |

| 1h | 400.00 ± 1.00 | 500.00 ± 1.00 |

Q & A

Q. What are the standard protocols for synthesizing N-(5-benzoyl-4-phenylthiazol-2-yl)cinnamamide?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Reaction of a thiazol-2-amine precursor with benzoyl chloride under basic conditions (e.g., pyridine) to introduce the benzoyl group .

- Amide Coupling : Condensation of intermediates with cinnamoyl derivatives using coupling agents like EDCI or HOBt in inert solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization (e.g., from methanol/ethanol mixtures) to isolate the final compound . Reaction conditions (temperature, solvent choice, and inert atmosphere) are critical to avoid side reactions like oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy :

- NMR (1H/13C): Confirms proton environments and carbon骨架, with aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ ~10 ppm) as diagnostic signals .

- IR : Identifies amide C=O (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) stretches .

- Chromatography : TLC (Rf ~0.7 in ethyl acetate/hexane) monitors reaction progress .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 455) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of N-(4-phenylthiazol-2-yl)cinnamamide exhibit:

- Antitumor Activity : Inhibition of cancer cell proliferation (e.g., IC50 ~5–20 µM against HeLa cells) via kinase or tubulin binding .

- Enzyme Inhibition : Potential interaction with PFOR-like enzymes, as seen in structurally related thiazole-amides . Comparative studies highlight the role of the cinnamoyl group in enhancing lipophilicity and target affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysis : DMAP accelerates acylation steps by activating carbonyl groups .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amide coupling . Pilot studies using Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) .

Q. How should researchers address discrepancies in crystallographic data during structure validation?

- SHELX Refinement : Use restraints for disordered regions and validate H-bonding networks (e.g., N–H···O interactions) .

- Twinned Data Analysis : Apply the Hooft parameter or Rigaku TWINABS for twinned crystals, common in thiazole derivatives .

- Cross-Verification : Compare experimental data (e.g., bond lengths/angles) with DFT-optimized structures .

Q. What computational methods predict the compound’s binding modes to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The benzoyl group often occupies hydrophobic pockets .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-target complexes, with RMSD <2 Å indicating stable binding .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. How can structural analogs resolve contradictions in biological activity data?

- SAR Exploration : Synthesize analogs with modified substituents (e.g., halogenated benzoyl groups) to isolate pharmacophores .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., fluorescence polarization) to differentiate target-specific vs. off-target effects .

- Meta-Analysis : Compare datasets from multiple studies (e.g., IC50 variability across cell lines) to identify confounding factors .

Methodological Notes

- Crystallography : For novel derivatives, deposit CIF files in the Cambridge Structural Database (CSD) and validate using PLATON .

- Data Reproducibility : Archive raw NMR/MS spectra and HPLC chromatograms in supplementary materials .

- Ethical Compliance : Adhere to OECD Guidelines for in vitro testing to ensure data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.